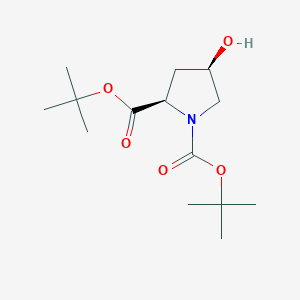![molecular formula C25H42Br2O4S B12511234 6,8-Dibromo-3,3-bis(((2-ethylhexyl)oxy)methyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine](/img/structure/B12511234.png)
6,8-Dibromo-3,3-bis(((2-ethylhexyl)oxy)methyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-Dibromo-3,3-bis(((2-ethylhexyl)oxy)methyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine is a complex organic compound characterized by its unique structure, which includes bromine atoms, ethylhexyl groups, and a thieno[3,4-b][1,4]dioxepine core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-3,3-bis(((2-ethylhexyl)oxy)methyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine typically involves multi-step organic reactionsCommon reagents used in these reactions include brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane (DCM) or chloroform .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
6,8-Dibromo-3,3-bis(((2-ethylhexyl)oxy)methyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl or aryl groups .
科学的研究の応用
6,8-Dibromo-3,3-bis(((2-ethylhexyl)oxy)methyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine has several scientific research applications:
Organic Electronics: Used in the development of organic photovoltaic cells (OPVs) and organic field-effect transistors (OFETs) due to its semiconducting properties
Materials Science: Employed in the synthesis of novel polymers and copolymers for advanced materials with specific electronic and optical properties
Chemical Research: Serves as a building block for the synthesis of more complex molecules and materials
作用機序
The mechanism of action of 6,8-Dibromo-3,3-bis(((2-ethylhexyl)oxy)methyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine involves its interaction with molecular targets and pathways related to its electronic properties. The compound’s structure allows it to participate in charge transfer processes, making it suitable for use in electronic devices. The ethylhexyl groups enhance solubility and processability, while the bromine atoms facilitate further functionalization .
類似化合物との比較
Similar Compounds
4,8-Dibromo-6-(2-ethylhexyl)-[1,2,5]thiadiazolo[3,4-f]benzotriazole: Similar in structure but with a different core, used in organic electronics.
3,6-Dibromo-9-(2-ethylhexyl)-9H-carbazole: Another brominated compound with applications in polymer synthesis and organic electronics.
Uniqueness
6,8-Dibromo-3,3-bis(((2-ethylhexyl)oxy)methyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine is unique due to its specific combination of bromine atoms, ethylhexyl groups, and the thieno[3,4-b][1,4]dioxepine core. This combination imparts distinct electronic properties and makes it highly versatile for various applications in organic electronics and materials science .
特性
分子式 |
C25H42Br2O4S |
|---|---|
分子量 |
598.5 g/mol |
IUPAC名 |
6,8-dibromo-3,3-bis(2-ethylhexoxymethyl)-2,4-dihydrothieno[3,4-b][1,4]dioxepine |
InChI |
InChI=1S/C25H42Br2O4S/c1-5-9-11-19(7-3)13-28-15-25(16-29-14-20(8-4)12-10-6-2)17-30-21-22(31-18-25)24(27)32-23(21)26/h19-20H,5-18H2,1-4H3 |
InChIキー |
FRSCCZDSSYMDKY-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)COCC1(COC2=C(SC(=C2OC1)Br)Br)COCC(CC)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


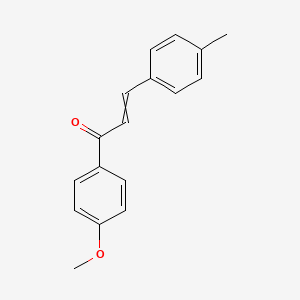
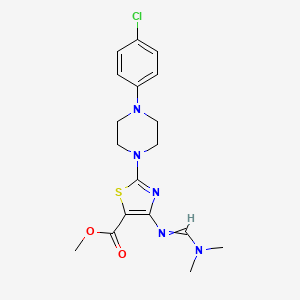
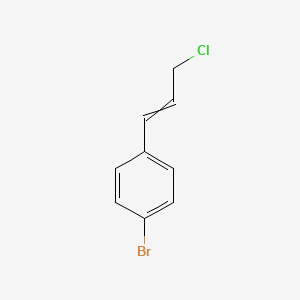
![4-{[9-(Oxolan-3-yl)-8-[(2,4,6-trifluorophenyl)amino]purin-2-yl]amino}cyclohexan-1-ol](/img/structure/B12511170.png)
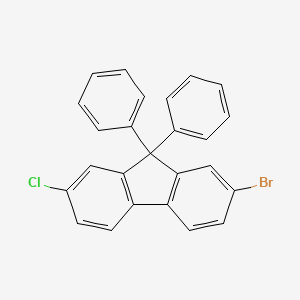
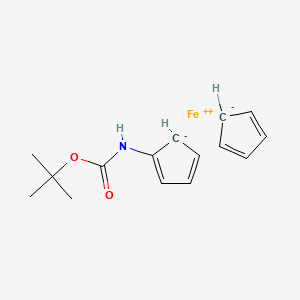
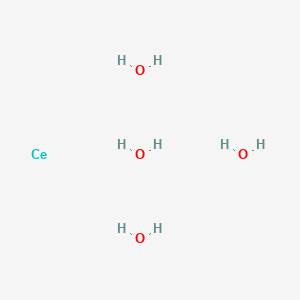
![3-[2-(Methoxyimino)ethyl]-4-phenylthiophene-2,5-dicarbonitrile](/img/structure/B12511196.png)
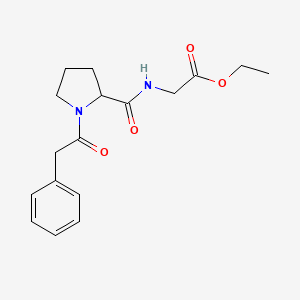
![3-Chloro-2-[2-(piperidin-1-yl)-1,3-thiazol-4-yl]-5-(trifluoromethyl)pyridine](/img/structure/B12511216.png)
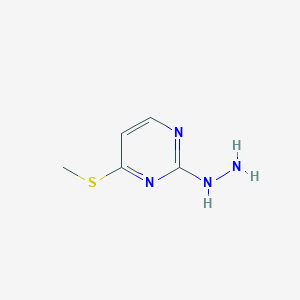

methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12511225.png)
